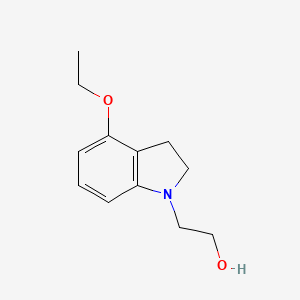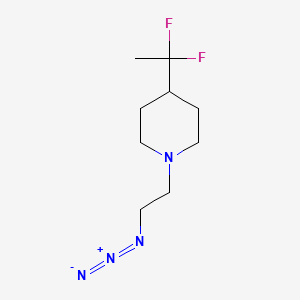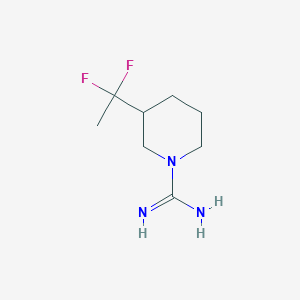
2-Chloro-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
説明
2-Chloro-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one, also known as 2-Chloro-1-((3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one, is a small, organic compound with a molecular weight of 285.9 g/mol. It is a member of the pyrrolidinone family and is used in a variety of applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a synthetic intermediate in drug discovery. This compound has been extensively studied in recent years, and its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments have all been explored.
作用機序
The mechanism of action of 2-Chloro-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is not fully understood. However, it is believed that the compound binds to certain enzymes in the body, which in turn results in the modulation of various biochemical and physiological processes. Additionally, it has been suggested that the compound may act as an agonist or antagonist of certain receptors in the body, which could potentially lead to the modulation of various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one have not been extensively studied. However, it has been suggested that the compound may have an effect on the metabolism of certain drugs, as well as on the metabolism of certain hormones. Additionally, it has been suggested that the compound may have an effect on the regulation of certain enzymes, which could potentially lead to the modulation of various biochemical and physiological processes.
実験室実験の利点と制限
The advantages of using 2-Chloro-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one in laboratory experiments include its low cost, low toxicity, and availability from a variety of sources. Additionally, the compound is relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to using this compound in laboratory experiments, including its instability in the presence of light, heat, and oxygen, as well as its potential for forming unwanted byproducts. Additionally, the compound is not suitable for use in certain applications, such as in the synthesis of certain drugs.
将来の方向性
There are a variety of potential future directions for the use of 2-Chloro-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one. For example, further
科学的研究の応用
2-Chloro-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a synthetic intermediate in drug discovery. It has also been used as a starting material for the synthesis of a variety of other compounds, including derivatives of the pyrrolidinone family. Additionally, it has been used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of these drugs.
特性
IUPAC Name |
2-chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF3NO2/c9-3-6(15)13-2-1-7(4-13,5-14)8(10,11)12/h14H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJAFYOYGGEGLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CO)C(F)(F)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477199.png)
![2-(Piperidin-4-yl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1477200.png)
![3-(6-Oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1477202.png)
![4-Oxo-4-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butanoic acid](/img/structure/B1477203.png)
![9-(2-Aminoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1477206.png)




![1-Oxa-8-azaspiro[5.5]undecan-8-amine](/img/structure/B1477213.png)
![3-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propanoic acid](/img/structure/B1477215.png)
![6-Oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1477216.png)
![3-(6-Oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine](/img/structure/B1477217.png)
![2-(Methylamino)-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one](/img/structure/B1477218.png)